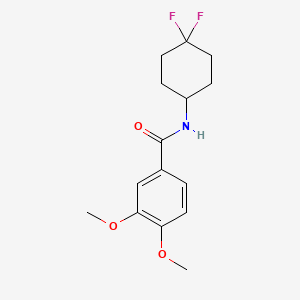

N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

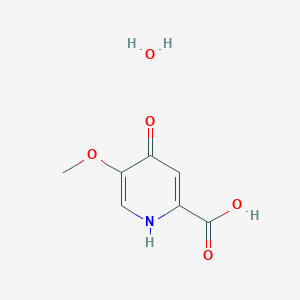

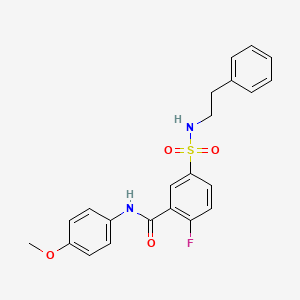

“N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide” is a chemical compound. The name suggests that it contains a cyclohexyl group (a six-membered carbon ring) with two fluorine atoms attached, as well as a benzamide group (a benzene ring attached to a carboxamide group) with two methoxy groups attached .

Molecular Structure Analysis

Based on its name, this compound likely has a complex three-dimensional structure due to the presence of the cyclohexyl and benzamide groups. The difluorocyclohexyl group would add elements of polarity and the potential for hydrogen bonding .Physical And Chemical Properties Analysis

Some physical and chemical properties can be inferred from the compound’s structure. For example, the presence of the difluorocyclohexyl group suggests the compound might have a relatively high molecular weight and could be quite polar .Wissenschaftliche Forschungsanwendungen

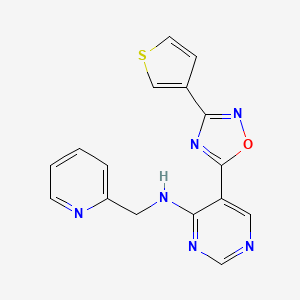

1. Medicinal Chemistry and Drug Design

N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide and its derivatives have been extensively studied in the field of medicinal chemistry. Research has focused on developing synthetic opioids as alternatives to opium-based derivatives, with a goal to identify compounds with a more favorable side-effect profile, including reduced dependence and abuse liability. A variety of cyclohexyl trans-1,2-diamines, related to this compound, have shown potent analgesic properties and diverse biological activities (Elliott, Brandt, & Smith, 2016).

2. Imaging and Diagnostic Applications

In diagnostic applications, similar compounds like 18F-ISO-1, which is structurally related to N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide, have been used in PET imaging for evaluating tumor proliferation in patients with malignant neoplasms. The correlation of tumor uptake of these compounds with Ki-67 and mitotic index suggests their potential in assessing the proliferative status of solid tumors (Dehdashti et al., 2013).

3. Material Science

In material science, derivatives of N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide have been used in synthesizing semiaromatic polyamides. These polyamides exhibit excellent thermal properties and good mechanical properties, indicating their suitability for applications in high-performance materials (Yan et al., 2016).

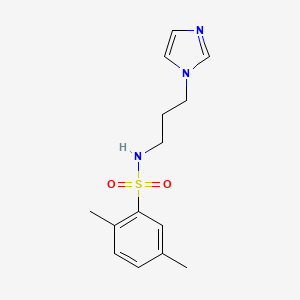

4. Analytical Chemistry

In analytical chemistry, similar compounds have been used in developing biosensors. For instance, a study describes the use of modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode for the electrocatalytic determination of glutathione and piroxicam, demonstrating the potential of these compounds in sensitive and specific analytical applications (Karimi-Maleh et al., 2014).

5. Organic Synthesis

In organic synthesis, the structure of N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide has influenced the development of novel synthetic routes and methodologies. For example, research on N,N'-diamidocarbene involved studies in C-H insertion and reversible carbonylation, showcasing the compound's influence on advancing organic synthetic techniques (Hudnall & Bielawski, 2009).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO3/c1-20-12-4-3-10(9-13(12)21-2)14(19)18-11-5-7-15(16,17)8-6-11/h3-4,9,11H,5-8H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTZHPOKHMEWNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylbenzenesulfonamide](/img/structure/B2713075.png)

![N-(butan-2-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713079.png)

![5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2713082.png)

![2-Bromo-7-chlorothieno[2,3-c]pyridine](/img/structure/B2713095.png)

![N-(3-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2713096.png)